molecular formula C19H21ClN6O2 B14088783 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14088783
M. Wt: 400.9 g/mol
InChI Key: HGFBEUYJDNZBHJ-UHFFFAOYSA-N
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Description

8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl group and the imidazo[2,1-f]purine scaffold makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a chlorophenylamine derivative with a suitable imidazo[2,1-f]purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-f]purine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of the chlorophenyl group and the imidazo[2,1-f]purine scaffold. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.9 g/mol

IUPAC Name

6-[2-(2-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)10-9-21-14-8-6-5-7-13(14)20/h5-8,21H,9-10H2,1-4H3

InChI Key

HGFBEUYJDNZBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C

Origin of Product

United States

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